molecular formula C5H8O B050694 (2-Methylenecyclopropyl)methanol CAS No. 29279-66-1

(2-Methylenecyclopropyl)methanol

Cat. No. B050694
CAS RN: 29279-66-1
M. Wt: 84.12 g/mol
InChI Key: CQFQAARMEJVWAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel cyclopropyl carbocyclic nucleosides from (−)-(Z)-2,3-Methanohomoserine highlights an efficient route to compounds bearing a cyclopropyl group, such as (2-Methylenecyclopropyl)methanol. These syntheses offer a pathway to create compounds with a quaternary stereogenic center and opposite chirality, showcasing the versatility of cyclopropyl-based compounds in synthetic chemistry (Rifé & Ortuño, 1999).

Molecular Structure Analysis

The structural and conformational properties of (methylenecyclopropyl)methanol have been extensively studied through microwave spectroscopy and quantum chemical calculations. These studies reveal the presence of intramolecular hydrogen bonds, which stabilize the molecule's conformation. Notably, the carbon-carbon bond lengths within the cyclopropyl ring vary significantly, influenced by the adjacent methylene group, indicating a complex structural interplay within the molecule (Møllendal, Frank, & de Meijere, 2006).

Chemical Reactions and Properties

(2-Methylenecyclopropyl)methanol participates in various chemical reactions, including methanolysis under acidic and basic conditions, demonstrating its reactivity and the potential for further functionalization. These reactions can lead to the cleavage of activated cyclopropane bonds, yielding products like 4-methoxycyclohexane or 3-methoxymethylcyclopentanone, depending on the conditions applied. Such studies underscore the compound's versatile reactivity and its utility in synthetic organic chemistry (Lim, McGee, & Sieburth, 2002).

Scientific Research Applications

  • Biotechnology and Methylotrophy:

    • Methanol serves as a valuable feedstock for biotechnology due to its availability and potential for production from renewable resources. It is used by a variety of methylotrophic microorganisms, such as Methylobacterium extorquens, for the engineering of value-added products (Ochsner et al., 2014).
    • Research indicates the potential of these bacteria for economically competitive bioprocesses based on methanol as an alternative carbon source. This includes strategies for producing fine and bulk chemicals (Schrader et al., 2009).
  • Chemical Production and Fuel Applications:

    • Methanol is one of the most promising building blocks for obtaining complex chemical structures like acetic acid, methyl tertiary butyl ether, dimethyl ether, methylamine, etc. It's also considered a promising clean-burning fuel with a high octane number. The conversion of CO2 to methanol is a method for significantly reducing CO2 emissions, and methanol production can be used as an energy carrier for hydrogen storage and conservation (Dalena et al., 2018).
  • Organic Synthesis:

    • Methanol finds interesting applications in both chemical synthesis and energy technologies. It's used as a C1 synthon and H2 source for selective N-methylation of amines, highlighting its synthetic value in advanced N-methylation reactions. This application extends to pharmaceutical agents through late-stage functionalization from readily available feedstock chemicals (Sarki et al., 2021).
  • Methanol-dependent Microbial Engineering:

    • Methanol is a promising feedstock for the bioproduction of fuels and chemicals. There are significant efforts in engineering non-native methylotrophic platform microorganisms to utilize methanol. Corynebacterium glutamicum has been engineered to serve as a methanol-dependent synthetic methylotroph, with potential applications in bioconversion of methanol into useful chemicals (Tuyishime et al., 2018).
  • Structural and Conformational Studies:

    • (Methylenecyclopropyl)methanol has been studied for its structural and conformational properties using microwave spectroscopy and quantum chemical calculations. This research aids in understanding the intricate details of intramolecular hydrogen bonding and the stability of different conformers (Møllendal et al., 2006).
  • Methanol in Membrane Reactor Technology:

    • Advances in methanol production and utilization with particular emphasis toward hydrogen generation via membrane reactor technology are prominent. This includes methanol's role in producing high-grade hydrogen from the catalytic conversion of methanol, reviewing the state of the art in this field (Dalena et al., 2018).

properties

IUPAC Name

(2-methylidenecyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFQAARMEJVWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951864
Record name (2-Methylidenecyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylenecyclopropyl)methanol

CAS RN

29279-66-1
Record name (2-Methylidenecyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylidenecyclopropyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AAAR Al-Abdullah, EQ Jasim… - IOP Conference Series …, 2023 - iopscience.iop.org
The objective of the current study was to analyze the chemical compositions and antibacterial properties of Laurus nobilis. The bacterial strain was isolated from urine sample of female …
Number of citations: 6 iopscience.iop.org
KP Melnykov, OV Voloshyna… - European Journal of …, 2022 - Wiley Online Library
Functionalized 4,4‐difluorospiro[2.2]pentan‐1‐yl derivatives are proposed as promising building blocks for synthetic and medicinal chemistry. Scalable, efficient, and diastereoselective …
A de Meijere, AF Khlebnikov… - … A European Journal, 2006 - Wiley Online Library
(P)‐(+)‐Hexaspiro[2.0.0.0. 0.0.2.1.1.1.1.1]pentadecane [(P)‐17] as well as (M)‐(−)‐ and (P)‐(+)‐octaspiro[2.0.0.0.0.0.0.0.2.1.1.1.1.1.1.1]nonadecanes [(M)‐ and (P)‐25]—…
A de Meijere, AF Khlebnikov… - … A European Journal, 2002 - Wiley Online Library
(M)‐(−)‐ and (P)‐(+)‐Trispiro[2.0.0.2.1.1]nonanes [(M)‐ and (P)‐3] as well as (M)‐(−)‐ and (P)‐(+)‐tetraspiro[2.0.0.0.2.1.1.1]undecanes [(M)‐ and (P)‐4]‐enantiomerically pure …
FC Watson - 2001 - eprints.soton.ac.uk
This thesis is concerned with the synthesis, and radical cyclisations of methylenecyclopropane derivatives. Special interest is given to developing samarium diiodide mediated cascade …
Number of citations: 2 eprints.soton.ac.uk
F Brackmann, A de Meijere - Chemical reviews, 2007 - ACS Publications
None of the naturally occurring amino acids containing a cyclopropyl group is proteinogenic, but most of them bring about some interesting and important biological activity. This also …
Number of citations: 288 pubs.acs.org
N Otog, H Inoue, DTT Trinh, Z Batgerel… - …, 2021 - Wiley Online Library
The stereoselective synthesis of optically active cyclopropylsilanes from various allyl‐ and vinylsilanes with functionalized diazoesters was achieved in excellent yields (up to 99 %) and …

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